6-Methoxy-2,3-dimethylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide typically involves the Friedlaender condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are often applied to scale up the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
2,3-Dimethylquinoline: A derivative of quinoline with similar chemical properties.
6-Methoxyquinoline: Another quinoline derivative with potential medicinal applications.
Uniqueness
6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .
Properties
CAS No. |
62078-03-9 |
---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17) |
InChI Key |
ZWXCTZNPDITBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.